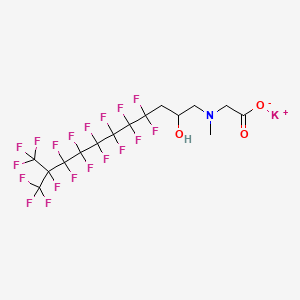
(1R)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of (1R)-2-(methylamino)-1-phenylpropan-1-ol involves the reductive amination of ®-1-hydroxy-1-phenylpropan-2-one by methylamine. This reaction is stereoselective and produces two isomers: (−)-(1R,2S)-ephedrine and (+)-(1S,2R)-ephedrine. The reaction conditions, including the type of catalyst used, play a crucial role in determining the stereoselectivity of the reaction. Supported platinum is the most suitable catalyst, although it rapidly deactivates .
Análisis De Reacciones Químicas
(1R)-2-(methylamino)-1-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The compound can undergo substitution reactions where the methylamino group can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
(1R)-2-(methylamino)-1-phenylpropan-1-ol has been extensively studied for its applications in various fields:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Medicine: It has potential therapeutic applications due to its ability to modulate neurotransmitter levels.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of (1R)-2-(methylamino)-1-phenylpropan-1-ol involves the inhibition of norepinephrine uptake in the brain. This is achieved by blocking the norepinephrine transporter, which prevents the reuptake of norepinephrine into presynaptic neurons. This leads to an increase in the concentration of norepinephrine in the synaptic cleft, enhancing its effects on postsynaptic receptors .
Comparación Con Compuestos Similares
(1R)-2-(methylamino)-1-phenylpropan-1-ol is similar to other norepinephrine-dopamine reuptake inhibitors such as tametraline and sertraline. it is unique in its stereoselective properties and specific mechanism of action. Similar compounds include:
Tametraline: A norepinephrine-dopamine reuptake inhibitor that served as a precursor to sertraline.
Sertraline: A selective serotonin reuptake inhibitor that is structurally related to tametraline.
Indatraline: An indanamine homolog of tametraline that is also a norepinephrine-dopamine reuptake inhibitor.
Propiedades
Fórmula molecular |
C10H16ClNO |
|---|---|
Peso molecular |
201.69 g/mol |
Nombre IUPAC |
(1R)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8?,10-;/m0./s1 |
Clave InChI |
BALXUFOVQVENIU-LQRGNCEWSA-N |
SMILES isomérico |
CC([C@@H](C1=CC=CC=C1)O)NC.Cl |
SMILES canónico |
CC(C(C1=CC=CC=C1)O)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13409553.png)
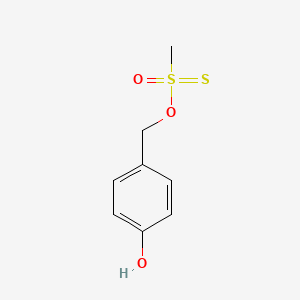
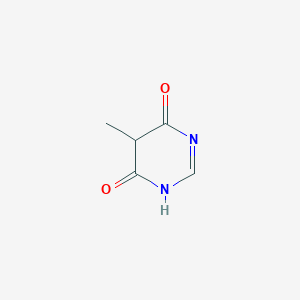
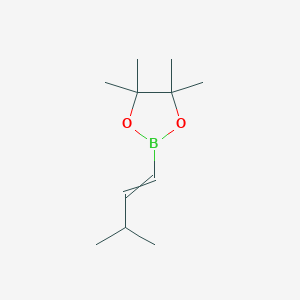
![[(14E)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13409563.png)
![2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B13409578.png)
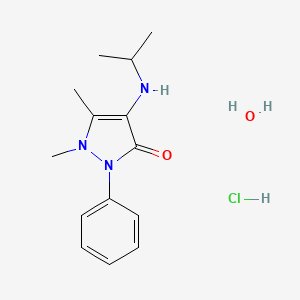
![7-bromo-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol;dihydrochloride](/img/structure/B13409583.png)

![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt](/img/structure/B13409590.png)

